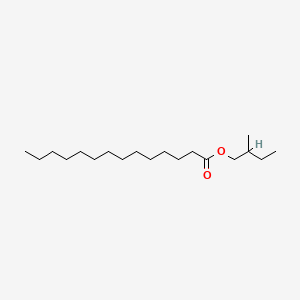

2-Methylbutyl myristate

Description

2-Methylbutyl myristate (CAS 93805-23-3) is a fatty acid ester derived from myristic acid (tetradecanoic acid) and 2-methylbutanol. It is characterized by a molecular formula of C₁₉H₃₈O₂ and a molecular weight of 298.51 g/mol . This compound is primarily utilized in fragrance formulations and cosmetic products due to its emollient properties and stability .

Properties

CAS No. |

93805-23-3 |

|---|---|

Molecular Formula |

C19H38O2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

2-methylbutyl tetradecanoate |

InChI |

InChI=1S/C19H38O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-19(20)21-17-18(3)5-2/h18H,4-17H2,1-3H3 |

InChI Key |

FRHCPJSPAUFBEH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(C)CC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(C)CC |

Other CAS No. |

93805-23-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutyl myristate can be synthesized through the esterification reaction between 2-methylbutanol and tetradecanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Tetradecanoic acid+2-Methylbutanol→2-Methylbutyl tetradecanoate+Water

Industrial Production Methods: In an industrial setting, the production of 2-Methylbutyl myristate may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation and other separation techniques to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: 2-Methylbutyl myristate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-methylbutanol and tetradecanoic acid.

Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products:

Hydrolysis: 2-Methylbutanol and tetradecanoic acid.

Reduction: 2-Methylbutanol and tetradecanol.

Transesterification: A different ester and alcohol depending on the reactants used.

Scientific Research Applications

2-Methylbutyl myristate has various applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential role in biological systems and its interactions with enzymes.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 2-Methylbutyl myristate primarily involves its hydrolysis to release 2-methylbutanol and tetradecanoic acid. The ester bond is cleaved by the action of esterases or under acidic or basic conditions. The released alcohol and acid can then participate in various biochemical pathways.

Comparison with Similar Compounds

Key Structural Features

2-Methylbutyl myristate belongs to the ester family, featuring a branched 2-methylbutyl alcohol moiety esterified with a long-chain myristic acid. Structural analogs include esters with:

- Varying acyl chains (e.g., isovalerate, hexanoate).

- Different alcohol groups (e.g., isopropyl myristate).

Comparative Data Table

Notes:

- Volatility: Shorter acyl chains (e.g., isovalerate, hexanoate) exhibit higher volatility, making them suitable for flavoring, whereas myristate derivatives are preferred in long-lasting emollients .

- Solubility : Increased acyl chain length reduces water solubility, enhancing compatibility with lipid-based formulations .

Fragrance and Flavoring

- 2-Methylbutyl isovalerate (FEMA 3506) is used for its herbaceous, fruity notes in food and beverages .

- 2-Methylbutyl myristate is incorporated into perfumes for its mild, non-greasy texture .

Cosmetics and Pharmaceuticals

- Isopropyl myristate is a benchmark in skincare for its rapid absorption and non-comedogenic properties .

- Enzymatic synthesis (e.g., via lipases) enhances the yield of 2-methylbutyl esters under scalable conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.